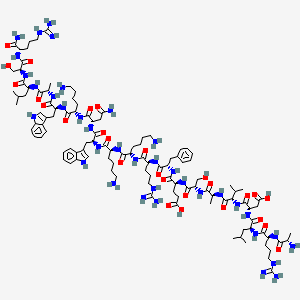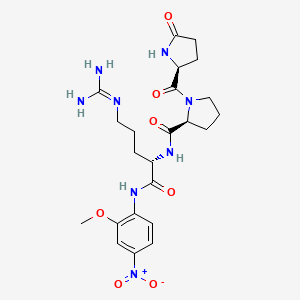
298202-25-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with CAS number 298202-25-2 is known as IRBP (1-20) (human) . It is the 1 to 20 amino acid N-terminal fragment of the interphotoreceptor retinoid binding protein (IRBP). IRBP, also known as retinol binding protein-3 (RBP-3), is a 1264 amino acid residue glycolipoprotein residing in the interphotoreceptor matrix where it is the major extracellular retinoid-binding protein .
Molecular Structure Analysis
The molecular structure of IRBP (1-20) (human) is represented by the sequence: H-Gly-Pro-Thr-His-Leu-Phe-Gln-Pro-Ser-Leu-Val-Leu-Asp-Met-Ala-Lys-Val-Leu-Leu-Asp-OH . The molecular formula is C101H164N24O28S and it has a molecular weight of 2194.62 .
Physical And Chemical Properties Analysis
IRBP (1-20) (human) appears as a freeze-dried solid . It is soluble in water . The compound should be stored desiccated, frozen, and in the dark .
Scientific Research Applications
The Beauty and Benefits of Science
Scientific research explores the universe's mysteries and creates technologies that benefit humanity. The 2013 AAAS Annual Meeting emphasized this theme, highlighting the intersection of beauty and utility in science, from deep cosmic inquiries to practical applications that enhance our lives and economies (Press, 2013).
Enhancing the Reliability of Science
Reliable and efficient research fosters credibility and accelerates discovery. Measures such as optimizing methods, reporting, dissemination, reproducibility, evaluation, and incentives can significantly boost the transparency and efficiency of scientific research. These measures, backed by empirical studies and simulations, require widespread adoption and iterative evaluation for broad implementation (Munafo et al., 2017).
Data Sharing in the Scientific Community
In the 21st century, scientific research is data-intensive and collaborative. Data sharing, a crucial part of the scientific method, allows for verification and extension of research. However, factors like lack of time and funding impede electronic data availability. While researchers are generally satisfied with the initial phases of data management, long-term data preservation remains a challenge. Organizations often do not provide adequate data management support, affecting both short-term and long-term phases. However, under certain conditions, such as formal citation and sharing reprints, researchers are more willing to share data (Tenopir et al., 2011).
The Role of Science in Society
Research Metrics and Scientific Progress
The "publish or perish" adage in scientific research underscores the increasing importance of publishing work, which has become critical for career progression. Bibliographical research metrics like the Journal Impact Factor and h-index define a journal's academic reputation and a researcher's output. Understanding the interplay between authors, readers, and editors is vital for successful publishing in this competitive environment (Grech & Rizk, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
298202-25-2 |
|---|---|
Product Name |
298202-25-2 |
Molecular Formula |
C₁₀₁H₁₆₄N₂₄O₂₈S |
Molecular Weight |
2194.59 |
sequence |
One Letter Code: GPTHLFQPSLVLDMAKVLLD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









